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Compound of Interest

Compound Name: Derazantinib Racemate

Cat. No.: B3182171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for

derazantinib racemate (formerly ARQ 087), a potent and orally bioavailable multi-kinase

inhibitor. The information presented herein is intended to support researchers, scientists, and

drug development professionals in their understanding of derazantinib's mechanism of action,

in vitro and in vivo activity, and the experimental methodologies employed in its preclinical

evaluation.

Core Mechanism of Action
Derazantinib is an ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR)

family of receptor tyrosine kinases.[1][2] It demonstrates potent activity against FGFR1,

FGFR2, and FGFR3.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms

such as gene amplification, mutations, and fusions, is a known driver in various cancers.[1][2]

[3] Derazantinib also exhibits inhibitory activity against colony-stimulating factor 1 receptor

(CSF1R), suggesting a potential role in modulating the tumor microenvironment.[4][5]

Preclinical data indicate that by inhibiting CSF1R, derazantinib may reduce the population of

tumor-associated macrophages (M2-TAMs), which are known to be immunosuppressive.[4]

Data Presentation
The following tables summarize the key quantitative data from preclinical studies of

derazantinib.
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Table 1: In Vitro Biochemical Activity of Derazantinib
Target Kinase IC50 (nM) Reference(s)

FGFR1 4.5 [1][2]

FGFR2 1.8 [1][2]

FGFR3 4.5 [1][2]

CSF1R equipotent to FGFR1/2/3 [5]

Table 2: Cellular Activity of Derazantinib
Cell Line

Cancer
Type

FGFR
Alteration

Assay Endpoint Result
Referenc
e(s)

SNU-16
Gastric

Cancer

FGFR2

Amplificatio

n & Fusion

Proliferatio

n
GI50

Synergy

with

paclitaxel

[4]

NCI-H716
Colorectal

Cancer

FGFR2

Fusion

Proliferatio

n
-

Growth

inhibition
[1][3]

KATO-III
Gastric

Cancer

FGFR2

Amplificatio

n

FGFR

Signaling

pFGFR2

Inhibition

Dose-

dependent

inhibition

[2]

KG-1

Acute

Myeloid

Leukemia

FGFR1

Fusion

FGFR

Signaling

pFGFR1

Inhibition

Dose-

dependent

inhibition

[2]

Urothelial

Cancer

Cell Lines

Urothelial

Cancer
Various

Proliferatio

n
GI50

Mean GI50

of 1.7±0.2

μM

[5]

Table 3: In Vivo Efficacy of Derazantinib in Xenograft
Models
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Model Type
Cancer
Type

FGFR
Alteration

Treatment Outcome
Reference(s
)

SNU-16

Xenograft

Gastric

Cancer

FGFR2

Amplification

& Fusion

Derazantinib
Tumor growth

inhibition
[1][3]

NCI-H716

Xenograft

Colorectal

Cancer

FGFR2

Fusion
Derazantinib

Tumor growth

inhibition
[1][3]

Gastric

Cancer PDX

Gastric

Cancer

FGFR2

Fusion
Derazantinib

Complete

tumor

regression

[4]

Urothelial

Cancer PDX

Urothelial

Cancer

FGFR

Mutations/Ex

pression

Derazantinib
Tumor growth

inhibition
[5]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation

of derazantinib.

In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of derazantinib against

target kinases.

Methodology:

Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are used.

Kinase activity is measured using a radiometric assay, such as the ADP-Glo™ Kinase Assay,

which quantifies ADP production.

The kinase, a suitable substrate (e.g., poly(E-Y)), and ATP are incubated in a kinase reaction

buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

Derazantinib is added at various concentrations to determine its inhibitory effect.
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The reaction is initiated by the addition of ATP and incubated at room temperature for a

specified time (e.g., 60 minutes).

The amount of ADP produced is measured by luminescence following the addition of ADP-

Glo™ Reagent and Kinase Detection Reagent.

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay
Objective: To assess the anti-proliferative activity of derazantinib on cancer cell lines.

Methodology:

Cancer cell lines with known FGFR alterations (e.g., SNU-16, NCI-H716) are seeded in 96-

well plates and allowed to adhere overnight.

Cells are treated with a serial dilution of derazantinib or vehicle control (DMSO).

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a

colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) assay or a luminescence-based assay like CellTiter-Glo®.

For MTT assays, the formazan product is solubilized, and the absorbance is read at a

specific wavelength (e.g., 570 nm).

For CellTiter-Glo®, the luminescent signal, which is proportional to the amount of ATP and

thus the number of viable cells, is measured.

The concentration of derazantinib that inhibits cell growth by 50% (GI50) is determined from

the dose-response curves.

Western Blot Analysis of FGFR Signaling
Objective: To evaluate the effect of derazantinib on the phosphorylation of FGFR and

downstream signaling proteins.

Methodology:
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Cells are seeded and grown to a suitable confluency, then serum-starved to reduce basal

signaling.

Cells are pre-treated with various concentrations of derazantinib for a specified time (e.g., 2

hours) before stimulation with an appropriate ligand (e.g., FGF2) for a short period (e.g., 15

minutes).

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

Protein concentration in the lysates is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in

TBST) for 1 hour at room temperature.

The membrane is incubated with primary antibodies against phosphorylated and total forms

of FGFR, FRS2α, AKT, and ERK overnight at 4°C.

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody for 1 hour at room temperature.

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.

In Vivo Tumor Xenograft Model
Objective: To assess the anti-tumor efficacy of derazantinib in a living organism.

Methodology:

Human cancer cells (e.g., SNU-16) are subcutaneously injected into the flank of

immunocompromised mice (e.g., nude or SCID mice).

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Mice are randomized into treatment and control groups.
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Derazantinib is administered orally, once daily, at specified doses. The control group

receives a vehicle.

Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x

width²)/2).

Body weight and general health of the mice are monitored throughout the study.

At the end of the study, tumors are excised, weighed, and may be used for further analysis

(e.g., pharmacodynamics).

Tumor growth inhibition is calculated and statistical analysis is performed to determine the

significance of the treatment effect.
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Caption: Derazantinib inhibits the FGFR signaling pathway.
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Caption: A typical preclinical evaluation workflow for a targeted therapy.
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Caption: Logical flow of Derazantinib's mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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